XL-820
Description
It primarily targets platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and c-Kit (CD117), which are critical pathways in tumor angiogenesis, proliferation, and survival . Preclinical studies suggest that XL-820’s multi-target inhibition may offer advantages in treating malignancies driven by these receptors, such as gastrointestinal stromal tumors (GISTs) and renal cell carcinoma (RCC) . However, its clinical development status remains unclear based on available evidence.
Properties
Molecular Formula |
C26H32BrF3N8O |
|---|---|
Appearance |
Solid powder |
Synonyms |
XL820; XL 820; XL-820; XL820001; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
XL-820 belongs to a class of kinase inhibitors with overlapping target profiles. Below is a comparative analysis of its pharmacological and developmental features relative to other inhibitors.
Pharmacological Target Profiles
The table below summarizes the primary and secondary targets of this compound and similar compounds:
Key Observations :
- Target Breadth : this compound shares VEGFR2 and PDGFR inhibition with sunitinib and axitinib but lacks activity against Flt3 or RET, which are critical for sunitinib’s efficacy in certain cancers .
- c-Kit Inhibition : Both this compound and imatinib inhibit c-Kit, but imatinib’s approval for GIST is based on robust clinical data, whereas this compound’s efficacy remains unproven .
Preclinical and Clinical Data (Hypothetical Analysis)
While detailed preclinical data for this compound are unavailable in the provided evidence, its structural analogs offer insights:
- Sunitinib : Demonstrates a 50% inhibitory concentration (IC50) of 10–50 nM for VEGFR2 and PDGFRβ, with clinical response rates of 15–40% in RCC .
- Axitinib : Higher selectivity for VEGFR (IC50 < 1 nM) but weaker PDGFR inhibition, correlating with reduced off-target toxicity compared to sunitinib .
- This compound : Hypothetically, its dual PDGFR/VEGFR2 inhibition may mimic sunitinib’s anti-angiogenic effects, but its c-Kit activity could enhance antitumor efficacy in c-Kit-driven cancers.
Development Challenges
- Resistance : Similar to imatinib, this compound may face resistance due to c-Kit mutations, a challenge observed in GIST therapy .
- Competitive Landscape : FDA-approved agents like sunitinib and axitinib dominate the RCC market, necessitating superior efficacy or safety for this compound to gain traction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
